molecular formula C24H18Cl2N2O7 B5588934 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B5588934
M. Wt: 517.3 g/mol
InChI Key: VRVOEDBOHFDMNB-LUOAPIJWSA-N
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Description

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenoxy, methoxyphenyl, and benzodioxole groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of dichlorophenoxy, methoxyphenyl, and benzodioxole groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O7/c1-31-21-8-14(11-27-28-23(29)12-32-18-7-4-16(25)10-17(18)26)2-5-20(21)35-24(30)15-3-6-19-22(9-15)34-13-33-19/h2-11H,12-13H2,1H3,(H,28,29)/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVOEDBOHFDMNB-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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